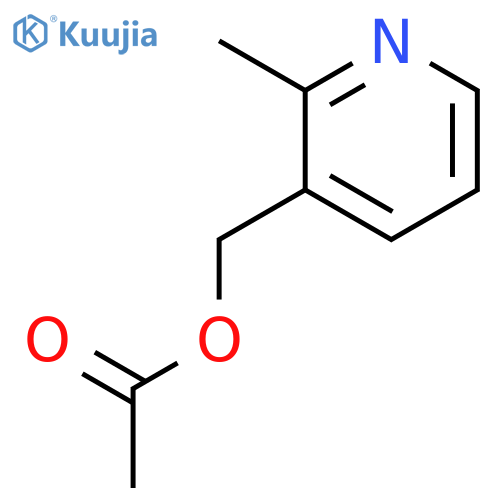Cas no 87851-05-6 ((2-Methylpyridin-3-yl)methyl acetate)

87851-05-6 structure
商品名:(2-Methylpyridin-3-yl)methyl acetate
(2-Methylpyridin-3-yl)methyl acetate 化学的及び物理的性質
名前と識別子
-
- (2-Methylpyridin-3-yl)methyl acetate
- SB54121
- 87851-05-6
- (2-Methylpyridin-3-yl)methylacetate
-
- インチ: InChI=1S/C9H11NO2/c1-7-9(4-3-5-10-7)6-12-8(2)11/h3-5H,6H2,1-2H3
- InChIKey: QDOWDQBOPHMOHU-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=CC=N1)COC(=O)C
計算された属性
- せいみつぶんしりょう: 165.078978594g/mol
- どういたいしつりょう: 165.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
(2-Methylpyridin-3-yl)methyl acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029185402-1g |
(2-Methylpyridin-3-yl)methyl acetate |
87851-05-6 | 95% | 1g |
$400.00 | 2023-08-31 | |
| Crysdot LLC | CD11037031-1g |
(2-Methylpyridin-3-yl)methyl acetate |
87851-05-6 | 95+% | 1g |
$313 | 2024-07-18 | |
| Chemenu | CM132822-1g |
(2-methylpyridin-3-yl)methyl acetate |
87851-05-6 | 95% | 1g |
$296 | 2021-08-05 | |
| Chemenu | CM132822-1g |
(2-methylpyridin-3-yl)methyl acetate |
87851-05-6 | 95% | 1g |
$296 | 2023-02-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1745110-1g |
(2-Methylpyridin-3-yl)methyl acetate |
87851-05-6 | 98% | 1g |
¥2184.00 | 2024-04-27 |
(2-Methylpyridin-3-yl)methyl acetate 関連文献
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
87851-05-6 ((2-Methylpyridin-3-yl)methyl acetate) 関連製品
- 1721-26-2(Ethyl 2-methylnicotinate)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
